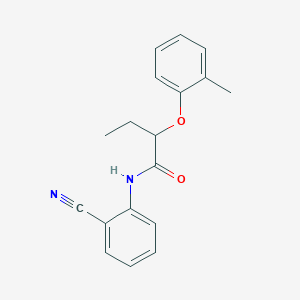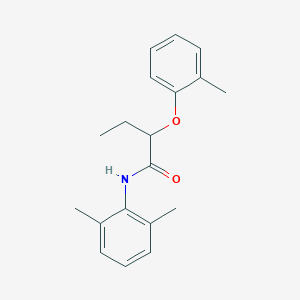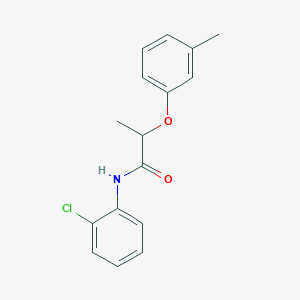
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is a chemical compound with the molecular formula C12H15IN2O3S It is characterized by the presence of an iodine atom, a methoxyethyl group, a carbamothioyl group, and a methylbenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Formation of the Carbamothioyl Group: This step involves the reaction of an amine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then treated with an alkylating agent to yield the carbamothioyl group.
Amidation: The final step involves the formation of the amide bond between the carbamothioyl group and the benzamide structure. This is typically achieved through the reaction of the amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the iodine atom, converting it to a less reactive form. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of deiodinated products
Substitution: Formation of substituted benzamides
科学的研究の応用
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The carbamothioyl group is particularly important for its ability to form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-methoxybenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-ethylbenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-chlorobenzamide
Uniqueness
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H15IN2O2S |
|---|---|
分子量 |
378.23 g/mol |
IUPAC名 |
3-iodo-N-(2-methoxyethylcarbamothioyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H15IN2O2S/c1-8-3-4-9(7-10(8)13)11(16)15-12(18)14-5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16,18) |
InChIキー |
QUKCYWSUHOHFNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[2-(2-Methylphenoxy)butanoyl]amino}benzamide](/img/structure/B318511.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B318514.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)propanamide](/img/structure/B318516.png)
![4-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide](/img/structure/B318521.png)


![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)propanamide](/img/structure/B318525.png)
![2-{[2-(3-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B318528.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)propanamide](/img/structure/B318529.png)
![N-benzyl-2-[(4-methoxybenzoyl)(methyl)amino]benzamide](/img/structure/B318531.png)
![N-benzyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B318532.png)
